molecular formula C15H10BrNO B5414903 N-(2-bromophenyl)-3-phenylprop-2-ynamide

N-(2-bromophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5414903
M. Wt: 300.15 g/mol
InChI Key: VZYAUNQOWAZULP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenylprop-2-ynamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenylprop-2-ynamide typically involves the coupling of 2-bromophenyl derivatives with phenylprop-2-ynamide under specific reaction conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylprop-2-ynamides and complex organic frameworks used in further synthetic applications.

Scientific Research Applications

N-(2-bromophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-3-phenylprop-2-ynamide is unique due to its prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development.

Properties

IUPAC Name

N-(2-bromophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYAUNQOWAZULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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